molecular formula C26H36N2O11 B13845828 Enalapril Acyl Glucuronide

Enalapril Acyl Glucuronide

Cat. No.: B13845828
M. Wt: 552.6 g/mol
InChI Key: BASYXVDQVWDGAP-LFMKEIBSSA-N
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Description

Enalapril Acyl Glucuronide is a metabolite of enalapril, a widely used angiotensin-converting enzyme (ACE) inhibitor. Enalapril is primarily used to treat hypertension and congestive heart failure. The formation of this compound occurs through the conjugation of enalapril with glucuronic acid, a process facilitated by the enzyme UDP-glucuronosyltransferase .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Enalapril Acyl Glucuronide involves the conjugation of enalapril with glucuronic acid. This reaction is typically catalyzed by UDP-glucuronosyltransferase enzymes. The reaction conditions often include a buffered aqueous solution at physiological pH and temperature .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of recombinant UDP-glucuronosyltransferase enzymes to facilitate the conjugation reaction. The reaction mixture is then purified using chromatographic techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: Enalapril Acyl Glucuronide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Enalapril Acyl Glucuronide exerts its effects primarily through its parent compound, enalapril. Enalapril is a prodrug that is converted to its active form, enalaprilat, which inhibits the angiotensin-converting enzyme (ACE). This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure . The glucuronide conjugate itself may also interact with proteins and other macromolecules through transacylation reactions .

Comparison with Similar Compounds

Enalapril Acyl Glucuronide can be compared with other acyl glucuronides, such as:

  • Diclofenac Acyl Glucuronide
  • Ibuprofen Acyl Glucuronide
  • Naproxen Acyl Glucuronide

Uniqueness: this compound is unique due to its origin from enalapril, an ACE inhibitor, whereas other acyl glucuronides are typically derived from non-steroidal anti-inflammatory drugs (NSAIDs). This difference in parent compounds results in distinct pharmacological and toxicological profiles .

Properties

Molecular Formula

C26H36N2O11

Molecular Weight

552.6 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[(2R)-1-[2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C26H36N2O11/c1-3-37-24(35)16(12-11-15-8-5-4-6-9-15)27-14(2)22(32)28-13-7-10-17(28)25(36)39-26-20(31)18(29)19(30)21(38-26)23(33)34/h4-6,8-9,14,16-21,26-27,29-31H,3,7,10-13H2,1-2H3,(H,33,34)/t14?,16-,17+,18-,19-,20+,21-,26-/m0/s1

InChI Key

BASYXVDQVWDGAP-LFMKEIBSSA-N

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)NC(C)C(=O)N2CCC[C@@H]2C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O

Origin of Product

United States

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